(4-Bromobenzofuran-2-yl)methanol
Description
(4-Bromobenzofuran-2-yl)methanol is a benzofuran derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position and a bromine atom at the 4-position of the benzofuran core. The molecular formula is C9H7BrO2, with a molecular weight of 227.06 g/mol. The hydroxymethyl group enhances polarity, facilitating hydrogen bonding and solubility in polar solvents, while the bromine atom introduces electronic effects that influence reactivity in substitution or coupling reactions.
Properties
CAS No. |
177735-23-8 |
|---|---|
Molecular Formula |
C9H7BrO2 |
Molecular Weight |
227.05 g/mol |
IUPAC Name |
(4-bromo-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H7BrO2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2 |
InChI Key |
VDYGXKSNSNLPDN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(O2)CO)C(=C1)Br |
Canonical SMILES |
C1=CC2=C(C=C(O2)CO)C(=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The following table summarizes structural and functional differences between (4-Bromobenzofuran-2-yl)methanol and related compounds:
| Compound Name | Substituents on Benzofuran | Functional Group | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 4-Bromo | Hydroxymethyl | 227.06 | Polar, H-bonding capability |
| (5-Bromo-3-methylbenzofuran-2-yl)(4-chlorophenyl)methanone | 5-Bromo, 3-methyl | Methanone | 349.61 | Non-polar, ketone reactivity |
| 4-(Bromomethyl)benzaldehyde | Bromomethyl on benzaldehyde | Aldehyde | 199.05 | Electrophilic aldehyde group |
Analysis:
- Functional Groups: The hydroxymethyl group in the target compound contrasts with the methanone (C=O) in the 5-bromo derivative and the aldehyde (-CHO) in 4-(bromomethyl)benzaldehyde. These groups dictate reactivity; for example, the hydroxymethyl group may undergo oxidation to a ketone, while the methanone is less reactive toward nucleophiles.
- Substituent Positions: Bromine at the 4-position (target compound) versus 5-position (methanone derivative) alters electronic effects. The 4-bromo substitution likely deactivates the aromatic ring more uniformly, affecting electrophilic substitution patterns.
Physicochemical Properties
- Solubility: The hydroxymethyl group enhances water solubility compared to the methanone derivative, which is more lipophilic due to the ketone and chlorophenyl groups.
- Spectroscopic Features: IR Spectroscopy: A broad O-H stretch (~3200–3600 cm⁻¹) is characteristic of the target compound, absent in the methanone derivative (C=O stretch ~1700 cm⁻¹). NMR: The hydroxymethyl protons resonate at δ 3.5–4.5 ppm (split into a triplet or quartet), whereas the methanone derivative shows a singlet for the ketone carbon.
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